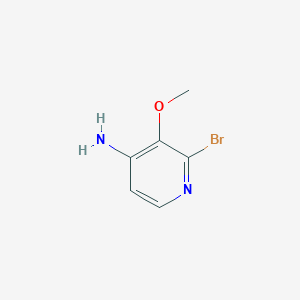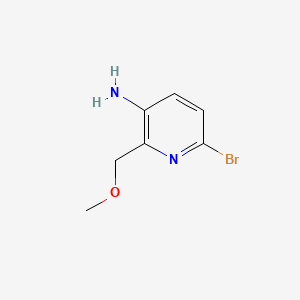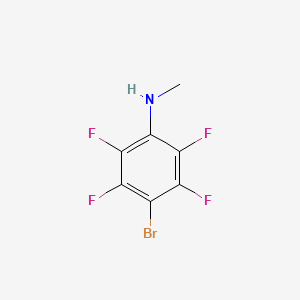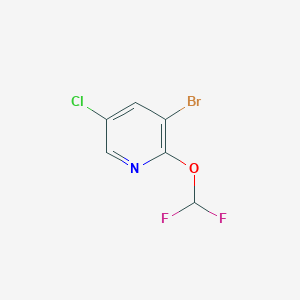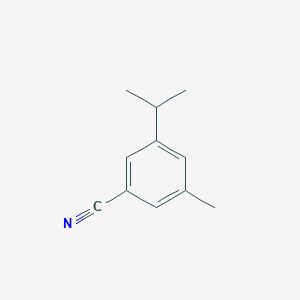
4-hydroxy-9H-carbazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-9H-carbazole-3-carbaldehyde is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science. The presence of the hydroxyl and aldehyde functional groups in this compound makes it a versatile intermediate for the synthesis of various derivatives and compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-9H-carbazole-3-carbaldehyde typically involves the functionalization of the carbazole core. One common method is the classical Knoevenagel condensation reaction, where 4-hydroxy-9-methyl-9H-carbazole-3-carbaldehyde is reacted with active methylene compounds . The reaction conditions often include the use of a base such as piperidine in a solvent like ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4-Hydroxy-9H-carbazole-3-carboxylic acid.
Reduction: 4-Hydroxy-9H-carbazole-3-methanol.
Substitution: 4-Alkoxy-9H-carbazole-3-carbaldehyde or 4-Acyl-9H-carbazole-3-carbaldehyde.
Aplicaciones Científicas De Investigación
4-Hydroxy-9H-carbazole-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-hydroxy-9H-carbazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating the p53 signaling pathway, leading to cell cycle arrest and programmed cell death.
Antiviral Activity: Carbazole derivatives, including this compound, inhibit viral replication by targeting viral enzymes and proteins.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of microbial cells.
Comparación Con Compuestos Similares
4-Hydroxy-9H-carbazole-3-carbaldehyde can be compared with other similar compounds in the carbazole family:
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound also exhibits significant anticancer activity through the activation of the p53 pathway.
4-Methoxy-9-methyl-9H-carbazole-3-carbaldehyde: Known for its photophysical properties, this compound is used in the synthesis of fluorescent dyes.
1H-Indole-3-carbaldehyde: While not a carbazole, this indole derivative shares similar synthetic routes and applications in the synthesis of biologically active molecules.
Propiedades
Fórmula molecular |
C13H9NO2 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
4-hydroxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-7-8-5-6-11-12(13(8)16)9-3-1-2-4-10(9)14-11/h1-7,14,16H |
Clave InChI |
WVYJUHIPCSKXPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


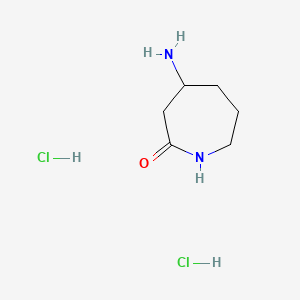
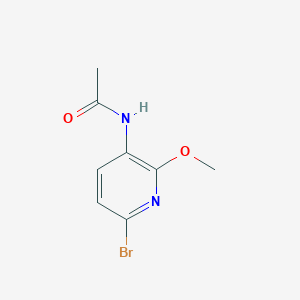
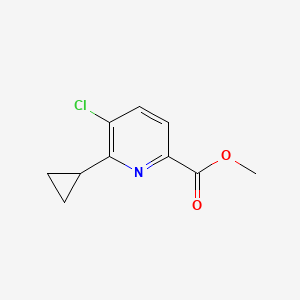
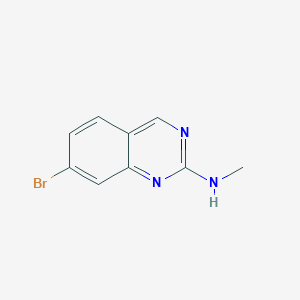
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
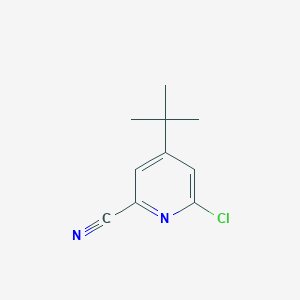
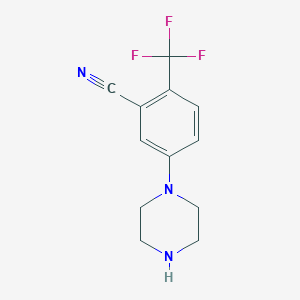
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
